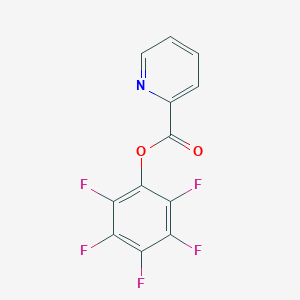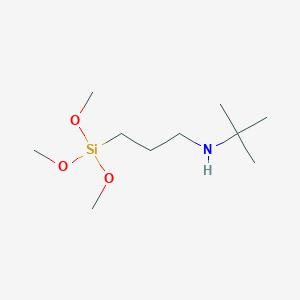
T-Butylaminopropyltrimethoxysilane
Vue d'ensemble
Description
T-Butylaminopropyltrimethoxysilane is a chemical compound with the molecular formula C10H25NO3Si . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of T-Butylaminopropyltrimethoxysilane consists of 10 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 silicon atom . The molecular weight is approximately 235.40 g/mol .Physical And Chemical Properties Analysis
T-Butylaminopropyltrimethoxysilane has a boiling point of 98-99°C at 3mmHg and a density of 0.924 g/mL . The refractive index at 20°C is 1.4208 . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds .Applications De Recherche Scientifique
Biotechnology
T-Butylaminopropyltrimethoxysilane: is utilized in biotechnology for surface modification of microparticles . This process is essential for enhancing the compatibility of microparticles with biological systems, which is crucial for applications like drug delivery and diagnostic assays.
Materials Science
In materials science, this compound plays a pivotal role in the creation of innovative materials with enhanced properties. It’s used to modify surface characteristics, which can lead to the development of materials with specific functionalities required for advanced technological applications .
Pharmaceuticals
The pharmaceutical industry employs T-Butylaminopropyltrimethoxysilane in the synthesis of drug molecules and the modification of drug delivery systems. Its ability to alter surface chemistry makes it valuable for improving the efficacy and stability of pharmaceuticals .
Nanotechnology
Nanotechnology benefits from the use of T-Butylaminopropyltrimethoxysilane in the synthesis and functionalization of nanoparticles. These nanoparticles can be tailored for various applications, including targeted drug delivery and diagnostic imaging .
Chemical Synthesis
T-Butylaminopropyltrimethoxysilane is involved in chemical synthesis where it acts as a precursor or a reagent for the introduction of functional groups into molecules. This is particularly useful in the synthesis of complex organic compounds .
Environmental Science
In environmental science, T-Butylaminopropyltrimethoxysilane is researched for its potential in pollution control and the development of environmentally friendly materials. Its application in this field is still emerging, with ongoing studies exploring its full potential .
Analytical Chemistry
Analytical chemistry utilizes T-Butylaminopropyltrimethoxysilane for the modification of analytical tools, enhancing their sensitivity and specificity. This is crucial for the accurate detection and quantification of substances in various samples .
Polymer Chemistry
Lastly, in polymer chemistry, T-Butylaminopropyltrimethoxysilane is used to modify polymers, improving their properties such as strength, flexibility, and chemical resistance. This has significant implications for the development of new materials with specialized applications .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-N-(3-trimethoxysilylpropyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NO3Si/c1-10(2,3)11-8-7-9-15(12-4,13-5)14-6/h11H,7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXULZQKARBZMBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597207 | |
| Record name | N-tert-Butyl-3-(trimethoxysilyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
T-Butylaminopropyltrimethoxysilane | |
CAS RN |
174219-86-4 | |
| Record name | N-tert-Butyl-3-(trimethoxysilyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



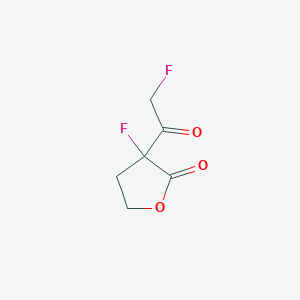

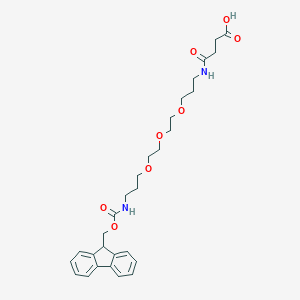
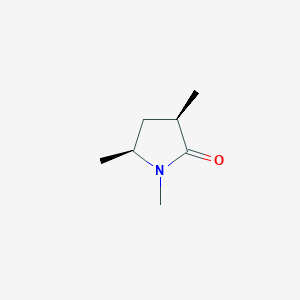
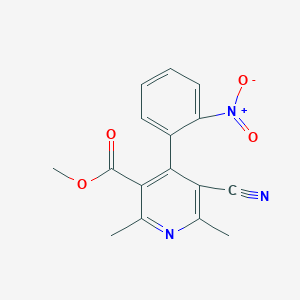
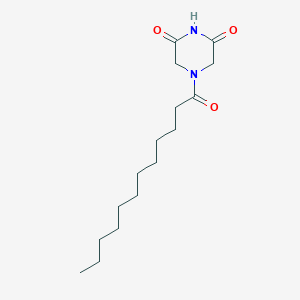
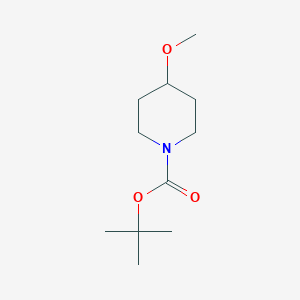
![2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane](/img/structure/B71002.png)
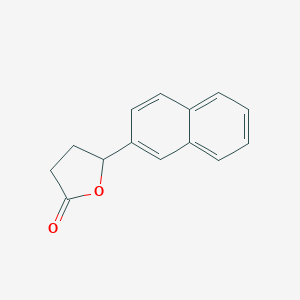
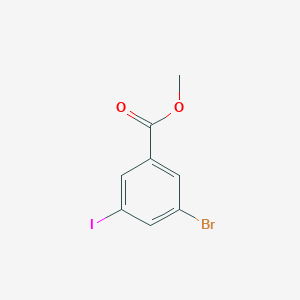
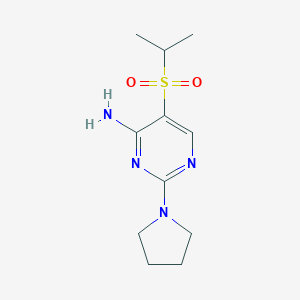
![4-[2-[(1E,3E,5E)-5-[5-[2-(2,5-Dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1-ethyl-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B71012.png)

